6-Nitroindolin-2-one chemical properties
6-Nitroindolin-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Nitroindolin-2-one
Abstract
6-Nitroindolin-2-one, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure combines the privileged oxindole scaffold, a core feature in numerous biologically active compounds, with a synthetically versatile nitro group.[1][2] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of 6-Nitroindolin-2-one. We offer field-proven insights into its handling and derivatization, aimed at researchers, scientists, and drug development professionals seeking to leverage this intermediate for the creation of novel functional molecules.
Physicochemical Properties
The inherent properties of 6-Nitroindolin-2-one dictate its behavior in solvent systems and reaction media. The presence of both a polar lactam and a nitro group, contrasted with the aromatic ring, results in moderate solubility in polar organic solvents.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆N₂O₃ | Calculated |
| Molecular Weight | 178.15 g/mol | Calculated |
| Appearance | Expected to be a yellow to brown solid | Inferred from related nitro-aromatic compounds |
| Melting Point | Not consistently reported; requires experimental verification | - |
| Solubility | Soluble in DMSO, DMF, moderately soluble in Acetone, Ethyl Acetate | General property of related oxindoles |
| IUPAC Name | 6-Nitro-1,3-dihydro-2H-indol-2-one | IUPAC Nomenclature |
Synthesis of 6-Nitroindolin-2-one
The most direct and common method for the synthesis of 6-Nitroindolin-2-one is the electrophilic nitration of the parent scaffold, indolin-2-one (oxindole). The reaction requires careful control of conditions to achieve regioselectivity and prevent the formation of unwanted byproducts.
Synthetic Workflow: Electrophilic Nitration
The workflow involves the controlled addition of a nitrating agent to a solution of oxindole in a strong acid, which serves as both solvent and catalyst.
Caption: Workflow for the synthesis of 6-Nitroindolin-2-one via electrophilic nitration.
Experimental Protocol: Nitration of Indolin-2-one
This protocol is a representative procedure adapted from standard methodologies for the nitration of aromatic compounds.
Materials:
-
Indolin-2-one (Oxindole)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Crushed Ice / Deionized Water
Procedure:
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Dissolution: In a flask equipped with a magnetic stirrer and submerged in an ice-salt bath, carefully add indolin-2-one (1.0 eq) in portions to concentrated sulfuric acid (5-10 volumes). Stir until a complete solution is formed, maintaining the internal temperature between 0 °C and -10 °C.
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Causality: Using sulfuric acid as the solvent protonates the carbonyl group of the lactam, making the aromatic ring more susceptible to deactivation. However, the amide nitrogen's lone pair still directs electrophilic substitution. The low temperature is critical to control the reaction rate and minimize the formation of dinitrated or oxidized byproducts.
-
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the stirred oxindole solution from Step 1. The rate of addition must be controlled to keep the internal temperature below 0 °C.
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Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed.
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Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will cause the product to precipitate.
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Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.
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Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization
Structural confirmation of 6-Nitroindolin-2-one is achieved through a combination of spectroscopic techniques. The expected data, inferred from analysis of the parent oxindole and related nitro-aromatic compounds, are summarized below.[3][4][5]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Aromatic H (H-7) | ~8.0-8.2 ppm (d) | Proton ortho to the electron-withdrawing NO₂ group, significantly downfield. |
| Aromatic H (H-5) | ~7.9-8.1 ppm (dd) | Proton ortho to the lactam carbonyl and meta to the NO₂ group. | |
| Aromatic H (H-4) | ~7.0-7.2 ppm (d) | Proton ortho to the amide nitrogen. | |
| Methylene H (H-3) | ~3.6-3.8 ppm (s) | Singlet for the CH₂ group adjacent to the carbonyl. | |
| Amide H (N-H) | ~10.5-11.0 ppm (br s) | Broad singlet, exchangeable with D₂O. Downfield due to amide resonance. | |
| ¹³C NMR | Carbonyl C (C-2) | ~175-180 ppm | Characteristic chemical shift for a lactam carbonyl. |
| Aromatic C (C-6) | ~142-145 ppm | Carbon directly attached to the NO₂ group. | |
| Other Aromatic C | ~110-150 ppm | Complex pattern influenced by the substituents. | |
| Methylene C (C-3) | ~35-40 ppm | Aliphatic carbon of the five-membered ring. | |
| IR Spectroscopy | N-H Stretch | 3200-3300 cm⁻¹ (broad) | Amide N-H stretching vibration. |
| C=O Stretch | 1700-1720 cm⁻¹ (strong) | Lactam carbonyl stretch. | |
| NO₂ Asymmetric Stretch | 1510-1540 cm⁻¹ (strong) | Characteristic absorption for the nitro group. | |
| NO₂ Symmetric Stretch | 1340-1360 cm⁻¹ (strong) | Characteristic absorption for the nitro group. |
Chemical Reactivity and Synthetic Applications
The utility of 6-Nitroindolin-2-one stems from the reactivity of its two key functional domains: the nitro group and the C-3 methylene position of the oxindole ring.
Reduction of the Nitro Group
The most significant transformation is the reduction of the nitro group to an amine, yielding 6-Aminoindolin-2-one. This reaction is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous reactions (e.g., acylation, diazotization, reductive amination).
Workflow: Catalytic Hydrogenation
Caption: General workflow for the reduction of 6-Nitroindolin-2-one to 6-Aminoindolin-2-one.
Reactions at the C-3 Position
The C-3 methylene protons of the oxindole ring are acidic and can be deprotonated with a suitable base. The resulting enolate is a potent nucleophile, enabling the introduction of various substituents at this position. This is a cornerstone of oxindole chemistry, used to synthesize precursors for drugs like Sunitinib and others targeting protein kinases.[6] The Knoevenagel condensation with aldehydes or ketones is a common example, leading to 3-substituted-ylidene-indolin-2-ones.
Applications in Drug Discovery
The 6-Nitroindolin-2-one scaffold is of significant interest to drug development professionals for several reasons:
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Privileged Scaffold: The oxindole core is present in many FDA-approved drugs and natural products, indicating good bioavailability and metabolic stability.[7]
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Synthetic Handle: The nitro group is a versatile precursor to an amine, which can be used as an attachment point for linkers, side chains, or other pharmacophores to build libraries of compounds for screening.[8]
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Bioisostere: The nitro group itself can act as a hydrogen bond acceptor and participate in key binding interactions within enzyme active sites.[2]
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Precursor to Kinase Inhibitors: The synthesis of many tyrosine kinase inhibitors involves the condensation of an oxindole with an aldehyde at the C-3 position. 6-Nitroindolin-2-one provides a route to introduce functionality at the 6-position of these important therapeutic agents.[6]
Conclusion
6-Nitroindolin-2-one is a high-value chemical intermediate whose properties are defined by the interplay between its oxindole core and the electron-withdrawing nitro group. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use. The synthetic pathways enabled by this molecule, particularly the conversion to 6-aminooxindole and functionalization at the C-3 position, provide a robust platform for the discovery and development of novel therapeutics and advanced materials.
References
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- The Royal Society of Chemistry. (n.d.). Supporting information.
- (No valid reference)
- (No valid reference)
- ChemicalBook. (n.d.). 6-Nitroindoline(19727-83-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 6-Nitroindole(4769-96-4) 1H NMR spectrum.
- (No valid reference)
-
Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. (2016). Organic Letters, 18(24), 6264-6267. [Link]
- National Center for Biotechnology Information. (n.d.). Oxindole. PubChem.
-
Słoczyńska, K., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]
- Wikipedia. (n.d.). Bartoli indole synthesis.
- (No valid reference)
- ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles.
-
Singh, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. [Link]
-
Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Taibah University Medical Sciences, 17(6), 857-881. [Link]
-
Li, Y., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 106, 117752. [Link]
- ResearchGate. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- (No valid reference)
- ResearchGate. (n.d.). NMR spectra of 6-chloro-5-(2-chloroethyl) oxindole.
- ResearchGate. (n.d.). Synthesis and NMR spectra of [15N]indole.
- (No valid reference)
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- (No valid reference)
Sources
- 1. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]


